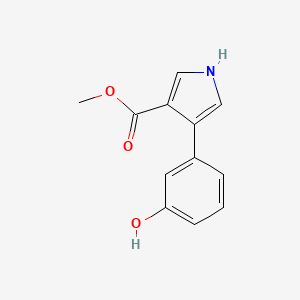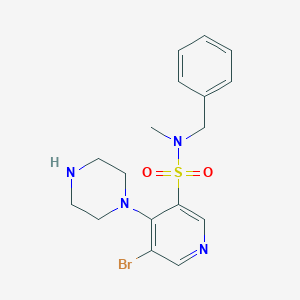
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of a bromomethyl group, a trifluoromethyl group, and an ethyl ester group attached to an oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxazole ring to a more saturated heterocycle.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole derivative, while oxidation can produce an oxazole carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving bromomethyl and trifluoromethyl groups.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as organic light-emitting diodes (OLEDs) and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: The bromomethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Modulating Receptors: The trifluoromethyl group can enhance the binding affinity of the compound to certain receptors, modulating their activity.
Altering Biological Pathways: The compound can interact with various molecular targets, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)oxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloromethyl-4-(trifluoromethyl)oxazole-5-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl 2-(bromomethyl)-4-methyl-oxazole-5-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of both bromomethyl and trifluoromethyl groups in this compound makes it unique, as these groups can significantly influence the compound’s reactivity, stability, and biological activity. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Eigenschaften
Molekularformel |
C8H7BrF3NO3 |
|---|---|
Molekulargewicht |
302.04 g/mol |
IUPAC-Name |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrF3NO3/c1-2-15-7(14)5-6(8(10,11)12)13-4(3-9)16-5/h2-3H2,1H3 |
InChI-Schlüssel |
UDRPEMGPUNDNJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(O1)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)










![(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B11812550.png)


